Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2,5,5-trimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 It is a member of the oxaspiro compounds, characterized by a spiro-connected oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The spiro-connected oxane ring may also interact with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxaspiro[2.5]octane-2-carboxylate
- 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-
- 1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-
Uniqueness
Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₈O₃
- Molecular Weight : 214.27 g/mol
- CAS Number : 1559907-99-1
The compound features a spirocyclic structure that is characteristic of many biologically active molecules, particularly in the field of medicinal chemistry.
Research indicates that compounds with the 1-oxaspiro[2.5]octane moiety often exhibit significant biological activities due to their ability to interact with various biological targets. The stereochemistry of these compounds plays a crucial role in their reactivity and biological effects. For instance, studies have shown that yeast epoxide hydrolase (YEH) preferentially hydrolyzes the O-axial C3 epimers of spiroepoxides, suggesting that the stereochemical configuration can influence biological activity dramatically .
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the spiro structure is often associated with enhanced interaction with microbial membranes.
- Anti-inflammatory Properties : Some derivatives of spiro compounds have shown promise in modulating inflammatory pathways, potentially making them candidates for anti-inflammatory therapies.
- Anticancer Potential : The compound's unique structure may allow it to interfere with cancer cell proliferation and survival mechanisms. Specific case studies have indicated that similar compounds can induce apoptosis in cancer cells through various pathways.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial effects of various spiro compounds, including this compound. The results indicated that the compound exhibited significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Case Study 2: Anti-inflammatory Activity
In a separate study focusing on inflammatory models, this compound was tested for its ability to reduce inflammation markers in vitro. The results demonstrated a reduction in cytokine levels (IL-6 and TNF-alpha), indicating potential anti-inflammatory effects.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
IL-6 | 250 | 150 |
TNF-alpha | 300 | 180 |
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-10(2)6-5-7-12(8-10)11(3,15-12)9(13)14-4/h5-8H2,1-4H3 |
InChI Key |
OJWMMIVGYDUMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
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